4-Amino-6-methyl-1,3,5-triazin-2-ol

Übersicht

Beschreibung

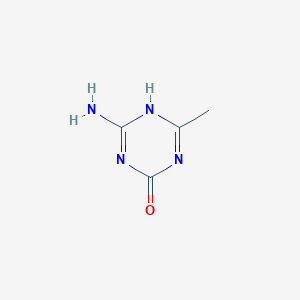

4-Amino-6-methyl-1,3,5-triazin-2-ol is a chemical compound with the molecular formula C4H6N4O and a molecular weight of 126.12 g/mol . It is also known by its IUPAC name, 6-amino-4-methyl-1,3,5-triazin-2(1H)-one . This compound is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.

Wirkmechanismus

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function. The presence of an amino group in the compound might facilitate hydrogen bonding with target proteins, influencing their function .

Action Environment

The action, efficacy, and stability of 4-Amino-6-methyl-1,3,5-triazin-2-ol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action and efficacy.

Vorbereitungsmethoden

4-Amino-6-methyl-1,3,5-triazin-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of cyanuric chloride with methylamine, followed by hydrolysis . The reaction conditions typically include the use of a solvent such as dioxane or water and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Amino-6-methyl-1,3,5-triazin-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Fertilizer Production

AMT serves as a precursor in the synthesis of fertilizers, particularly urea-based fertilizers. Its role in enhancing nitrogen content is crucial for improving crop yield. The compound's stability and solubility make it an ideal candidate for use in agricultural formulations aimed at optimizing nutrient delivery to plants .

1.2 Pesticide Development

The compound has been investigated for its potential as a pesticide metabolite. As a breakdown product of certain herbicides, AMT's environmental impact and persistence have been studied to assess safety and efficacy in agricultural settings. Research indicates that AMT can be stable under various conditions, which is essential for its effectiveness as a pesticide component .

Medicinal Chemistry Applications

2.1 Anticancer Research

Recent studies have highlighted the potential of AMT derivatives as anticancer agents. For instance, molecular hybrids incorporating the triazine structure have been synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies demonstrated that certain derivatives exhibited promising cytotoxic activity, with IC50 values indicating effective inhibition of cancer cell viability .

Table 1: Cytotoxic Activity of AMT Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 140 | HCT-116 | 3.6 | Apoptosis induction |

| 150 | MCF-7 | 4.5 | Cell cycle arrest |

2.2 QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the anticancer activity of AMT derivatives based on their structural features. These models assist in optimizing new compounds by correlating their chemical properties with biological activities .

Environmental Impact Studies

3.1 Stability and Degradation

Research conducted by the EPA has shown that AMT is stable in various environmental conditions, which raises concerns about its persistence in ecosystems following agricultural use. Studies indicate that over 96% of AMT remains intact after extended periods, suggesting a need for careful management to mitigate potential ecological impacts .

Case Studies

Case Study 1: Anticancer Activity Assessment

A series of AMT derivatives were synthesized and evaluated for their anticancer properties through extensive cell viability assays. The results indicated that specific modifications to the AMT structure significantly enhanced cytotoxicity against selected cancer cell lines, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Environmental Persistence Analysis

The environmental persistence of AMT was studied to understand its degradation pathways and metabolites formed during agricultural applications. This research is vital for assessing the long-term ecological risks associated with its use in pesticides and fertilizers .

Vergleich Mit ähnlichen Verbindungen

4-Amino-6-methyl-1,3,5-triazin-2-ol can be compared with other similar compounds, such as:

2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of sulfonylurea herbicides.

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in different fields.

Biologische Aktivität

4-Amino-6-methyl-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the triazine family, characterized by its unique structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₆N₄O, with a molecular weight of 126.12 g/mol. The compound features an amino group at position 4 and a hydroxyl group at position 2 of the triazine ring. This specific arrangement contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to lipid metabolism, particularly lysophosphatidic acid acyltransferase, which is crucial for tumor cell growth and survival.

- Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Cell Proliferation Modulation : It has also been studied for its potential effects on cancer cell proliferation, suggesting a role in anticancer therapies.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.

- Inhibition of Cancer Cell Growth : In vitro assays indicated that this compound effectively inhibited the growth of various cancer cell lines by disrupting lipid signaling pathways critical for tumor progression.

- Agricultural Applications : Evaluations have shown that the compound can act as a fungicide against common plant pathogens, suggesting its potential utility in crop protection strategies .

Eigenschaften

IUPAC Name |

4-amino-6-methyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHDVPZNWJUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274686 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-06-0 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.